molecular formula C12H10INO B13958476 4-(2-Iodophenoxy)benzenamine CAS No. 307308-63-0

4-(2-Iodophenoxy)benzenamine

Cat. No.: B13958476
CAS No.: 307308-63-0
M. Wt: 311.12 g/mol
InChI Key: RIDVABHHAVKVQL-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)aniline is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-iodophenoxy)aniline typically involves the reaction of 2-iodophenol with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours . This method ensures the formation of the desired product with good yield and purity.

Industrial Production Methods: While specific industrial production methods for 4-(2-iodophenoxy)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodophenoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of quinone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-(2-Iodophenoxy)aniline finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(2-iodophenoxy)aniline involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Iodophenoxy)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its chloro and dichloro analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

307308-63-0

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

4-(2-iodophenoxy)aniline

InChI

InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2

InChI Key

RIDVABHHAVKVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I

Origin of Product

United States

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